molecular formula C8H13NO2 B7777766 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B7777766
M. Wt: 155.19 g/mol
InChI Key: UOHSTKWPZWFYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Conformational Studies : Some esters derived from related azabicyclo compounds have been synthesized and structurally analyzed, indicating potential applications in the development of new chemical entities with specific molecular configurations (Diez et al., 1991).

  • Potential in Brain Imaging : The synthesis of potential hydroxy metabolites of brain imaging agents using derivatives of azabicyclo compounds suggests applications in neuroimaging and the development of diagnostic tools (Andersen et al., 1997).

  • Tropane Alkaloid Derivatives Synthesis : Research on the synthesis of bridgehead hydroxylated tropane alkaloid derivatives indicates potential applications in the synthesis of complex natural products and pharmaceuticals (Bremner et al., 1996).

  • Crystal Structure Characterization : Investigations into the crystal structure of related azabicyclo compounds can contribute to a better understanding of molecular interactions and properties, which is crucial for drug design (Wu et al., 2015).

  • Analgesic Applications : Studies on azabicycloalkanes, including hydroxylated derivatives, have shown potential applications as analgetics, indicating possible uses in pain management and pharmaceutical development (Takeda et al., 1977).

  • Total Synthesis of Natural Alkaloids : The synthesis of intermediates for natural alkaloids using azabicyclo compounds points to applications in the total synthesis of complex natural products (Long, 1998).

  • Enantioselective Syntheses : Research has been conducted on the enantioselective synthesis of tropane alkaloids, which are significant in pharmaceutical chemistry (Mao et al., 2014).

  • Alcohol Oxidation Catalysts : Azabicyclo compounds have been identified as efficient catalysts for alcohol oxidation, suggesting their use in chemical synthesis and industrial processes (Toda et al., 2023).

  • Synthesis of Novel NK1 Antagonists : Azabicyclo compounds have been utilized in the synthesis of neurokinin (NK1) antagonists, indicating potential therapeutic applications in treating neurological disorders (Huscroft et al., 2006).

  • Solvolytic Rearrangements : Studies on solvolytic rearrangements of azabicyclic compounds provide insights into reaction mechanisms and potential synthetic applications (Bastable et al., 1981).

properties

IUPAC Name

6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-5-2-6(10)4-7(9)8(11)3-5/h5,7-8,11H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHSTKWPZWFYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(C1CC(=O)C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974747
Record name 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

CAS RN

5932-53-6
Record name 7-Hydroxy-8-methylazabicyclo(3.2.1)octan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-8-methylazabicyclo[3.2.1]octan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 2
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 3
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 4
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 5
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 6
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

Citations

For This Compound
4
Citations
GP Pollini, C De Risi, F Lumento, P Marchetti… - Synlett, 2005 - thieme-connect.com
The original and classical Mannich-type construct for the tropane skeleton, developed over half a century ago by Willstätter, Robinson and Schöpf as the first biomimetic synthesis, has …
Number of citations: 11 www.thieme-connect.com
G Grynkiewicz, M Gadzikowska - Pharmacological Reports, 2008 - if-pan.krakow.pl
Secondary metabolites of Solanaceae plants, sharing tropane skeleton as a common structural feature, are sharply divided into two classes: tropine and ecgonine derivatives. The first …
Number of citations: 318 if-pan.krakow.pl
NIG PEÑA - 2013 - cybertesis.uach.cl
Los productos naturales pueden ser definidos como metabolitos secundarios de plantas, hongos y organismos marinos que no tienen una función conocida con exactitud para ellos (…
Number of citations: 0 cybertesis.uach.cl
JPC GONZÁLEZ - 2014 - cybertesis.uach.cl
1. RESUMEN. Un porcentaje importante de los fármacos dentro del mercado son compuestos sintéticos y quirales con uno o más centros asimétricos, generando la posibilidad de dos …
Number of citations: 0 cybertesis.uach.cl

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